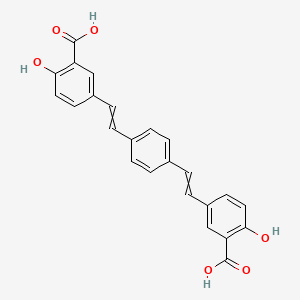
Trimethyl((perchlorophenyl)(phenyl)methoxy)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl((perchlorophenyl)(phenyl)methoxy)silane is an organosilicon compound with the molecular formula C16H15Cl5OSi It is a derivative of silane, characterized by the presence of a perchlorophenyl group, a phenyl group, and a methoxy group attached to a silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl((perchlorophenyl)(phenyl)methoxy)silane typically involves the reaction of perchlorophenylmethanol with trimethylchlorosilane in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate silanol, which is then converted to the desired silane compound. The reaction conditions generally include a temperature range of 0-25°C and a reaction time of several hours.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Trimethyl((perchlorophenyl)(phenyl)methoxy)silane undergoes various types of chemical reactions, including:
Hydrolysis: The compound reacts with water to form silanols and methanol.
Oxidation: It can be oxidized to form silanols and other oxidized products.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and a catalyst such as hydrochloric acid.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Hydrolysis: Silanols and methanol.
Oxidation: Silanols and other oxidized silicon compounds.
Substitution: Various substituted silanes depending on the reagents used.
Scientific Research Applications
Trimethyl((perchlorophenyl)(phenyl)methoxy)silane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.
Biology: Employed in the modification of biomolecules and in the development of biocompatible materials.
Medicine: Investigated for its potential use in drug delivery systems and as a component of medical devices.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Trimethyl((perchlorophenyl)(phenyl)methoxy)silane involves its ability to undergo hydrolysis and form silanols, which can further react with other compounds. The molecular targets and pathways involved include interactions with hydroxyl groups and other nucleophiles, leading to the formation of stable silicon-oxygen bonds. These interactions are crucial for its applications in various fields.
Comparison with Similar Compounds
Similar Compounds
Phenyltrimethoxysilane: Similar structure but with three methoxy groups instead of one methoxy and two trimethyl groups.
Trimethylsilylchloride: Contains a trimethylsilyl group but lacks the perchlorophenyl and phenyl groups.
Vinyltrimethoxysilane: Contains a vinyl group instead of the perchlorophenyl and phenyl groups.
Uniqueness
Trimethyl((perchlorophenyl)(phenyl)methoxy)silane is unique due to the presence of both perchlorophenyl and phenyl groups, which impart distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific interactions with other molecules, such as in the development of advanced materials and chemical synthesis.
Properties
Molecular Formula |
C16H15Cl5OSi |
|---|---|
Molecular Weight |
428.6 g/mol |
IUPAC Name |
trimethyl-[(2,3,4,5,6-pentachlorophenyl)-phenylmethoxy]silane |
InChI |
InChI=1S/C16H15Cl5OSi/c1-23(2,3)22-16(9-7-5-4-6-8-9)10-11(17)13(19)15(21)14(20)12(10)18/h4-8,16H,1-3H3 |
InChI Key |
DGXCPXHCKFACQG-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC(C1=CC=CC=C1)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-Cyclohexadien-1-one, 4-[[4-(dimethylamino)phenyl]imino]-2,5-dimethyl-](/img/structure/B11939421.png)







![3,4-Dihydropyrido[2,1-c][1,2,4]thiadiazine 2,2-dioxide](/img/structure/B11939476.png)
![Diethyl 11-(4-fluorobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate](/img/structure/B11939486.png)



![N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B11939498.png)
